Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-
Description
This compound is a substituted benzene derivative featuring three distinct functional groups:
- 1,3-Dibromo substituents: Bromine atoms at positions 1 and 3 contribute to electron-withdrawing effects and enhance reactivity in electrophilic substitution reactions.
- tert-Butyl group (1,1-dimethylethyl): Positioned at the 5th carbon, this bulky substituent provides steric hindrance, influencing regioselectivity in chemical reactions and increasing hydrophobicity.
- Trimethylsilyloxy (TMSO) group: At position 2, this silicon-based protecting group enhances stability against nucleophilic attack and acidic conditions, making the compound valuable in multi-step organic syntheses .
Properties
CAS No. |
17154-35-7 |
|---|---|
Molecular Formula |
C13H20Br2OSi |
Molecular Weight |
380.19 g/mol |
IUPAC Name |
(2,6-dibromo-4-tert-butylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20Br2OSi/c1-13(2,3)9-7-10(14)12(11(15)8-9)16-17(4,5)6/h7-8H,1-6H3 |
InChI Key |
ZQIGWVVVGVWAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O[Si](C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 4-tert-Butylphenol (10.0 g, 60.6 mmol)
-
Brominating Agent : Bromine (19.4 g, 121.2 mmol) in acetic acid (50 mL)
-
Temperature : 0–5°C (ice bath)
-
Time : 4 hours
-
Workup : Quenching with sodium thiosulfate, extraction with dichloromethane, and purification via recrystallization from hexanes.
The reaction achieves >85% yield, producing 2,6-dibromo-4-tert-butylphenol as a white crystalline solid. Characterization by NMR (400 MHz, CDCl₃) confirms the structure: δ 7.32 (s, 2H, aromatic H), 1.38 (s, 9H, tert-butyl).
Silylation of 2,6-Dibromo-4-tert-Butylphenol
The second step involves protecting the phenolic hydroxyl group as a trimethylsilyl (TMS) ether. This transformation enhances the compound’s stability and solubility for subsequent reactions. The procedure leverages n-butyllithium (n-BuLi) to deprotonate the phenol, followed by nucleophilic attack on trimethylsilyl chloride (TMSCl).
Synthetic Protocol
-
Substrate : 2,6-Dibromo-4-tert-butylphenol (5.0 g, 16.2 mmol)
-
Base : n-BuLi (2.5 M in hexanes, 19.5 mmol)
-
Silylating Agent : TMSCl (3.8 mL, 29.6 mmol)
-
Solvent : Tetrahydrofuran (THF, 60 mL)
-
Temperature : −78°C (dry ice/acetone bath), warming to room temperature
-
Time : 1 hour at −78°C, 1 hour at room temperature
-
Workup : Aqueous quench, extraction with hexanes, and column chromatography (hexanes).
This step yields the target compound as colorless crystals (94% yield). NMR (400 MHz, CDCl₃) data align with the expected structure: δ 7.32 (s, 2H, aromatic H), 1.38 (s, 9H, tert-butyl), 0.41 (s, 9H, TMS).
Mechanistic Analysis
Bromination Step
The electrophilic aromatic substitution proceeds via generation of a bromonium ion (Br⁺), facilitated by the electron-donating hydroxyl group. Steric effects from the tert-butyl group limit substitution to the 2- and 6-positions, as demonstrated by X-ray crystallography of related compounds.
Silylation Step
Deprotonation with n-BuLi forms a phenoxide intermediate, which reacts with TMSCl to form the silyl ether. The reaction’s efficiency at low temperatures (−78°C) minimizes side reactions such as over-silylation or ring decomposition.
Comparative Data Across Synthetic Methods
| Parameter | Bromination | Silylation |
|---|---|---|
| Yield | 85% | 94% |
| Reaction Time | 4 hours | 2 hours |
| Key Reagent | Br₂ | TMSCl |
| Purification Method | Recrystallization | Column Chromatography |
Challenges and Practical Considerations
-
Moisture Sensitivity : The silylation step requires rigorously anhydrous conditions to prevent hydrolysis of TMSCl.
-
Purification : Column chromatography is essential to remove unreacted TMSCl and lithium byproducts.
-
Scalability : The cryogenic temperature (−78°C) poses challenges for large-scale production, necessitating specialized equipment.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound undergoes electrophilic substitution at positions activated by directing groups. Key substituent effects include:
-
Bromine atoms (1,3-positions): Strongly deactivating (-I effect) and meta-directing.
-
tert-Butyl group (5-position): Weakly activating (+I effect) and ortho/para-directing.
-
TMS ether (2-position): Electron-donating via oxygen lone pairs but sterically bulky.
Observed Reactivity Patterns
| Reaction Type | Reagents/Conditions | Major Product | Position of Attack |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivative | Position 4 or 6 (meta to Br, para to tert-butyl) |
| Sulfonation | H₂SO₄, 100°C | Sulfonic acid derivative | Position 6 (steric preference due to tert-butyl hindrance) |
Mechanistic Notes :
-
Bromine’s dominance in directing limits substitution to positions 4 and 6.
-
Steric hindrance from the tert-butyl and TMS groups reduces reactivity at ortho positions .
Nucleophilic Aromatic Substitution
The bromine atoms serve as potential leaving groups under specific conditions:
Mechanism :
-
Proceeds via a Meisenheimer complex, with electron-withdrawing Br facilitating nucleophilic attack. Steric hindrance lowers efficiency compared to less-substituted analogs .
TMS Ether Cleavage
The TMS group is hydrolyzed under acidic or basic conditions:
Structural Impact :
-
Cleavage converts the TMS ether to a hydroxyl group, altering electronic properties (e.g., enhanced hydrogen-bonding capacity) .
Cross-Coupling Reactions
Bromine atoms participate in transition-metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives |
| Ullmann Coupling | CuI, diamines, 110°C | Aryl-aryl or aryl-heteroaryl bonds |
Limitations :
-
Steric hindrance from tert-butyl and TMS groups reduces coupling efficiency compared to monosubstituted bromobenzenes .
Reductive Dehalogenation
Bromine removal via catalytic hydrogenation:
| Catalyst/Reductant | Conditions | Product |
|---|---|---|
| H₂, Pd/C | EtOH, 25°C | Dehalogenated benzene derivative |
| Zn, NH₄Cl | Reflux | Partial debromination |
Selectivity :
-
Positional reactivity: Bromine at position 1 is more labile due to steric protection of position 3 by the tert-butyl group .
Oxidative Transformations
The tert-butyl group resists oxidation, but the TMS ether can be modified:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| O-Desilylation/Oxidation | mCPBA, CH₂Cl₂ | Quinone derivative (after TMS cleavage) |
Note : Direct oxidation of the aromatic ring is suppressed by electron-withdrawing Br substituents .
Comparative Reactivity Table
| Reaction Class | Rate (Relative to Benzene) | Key Influencing Factor |
|---|---|---|
| Electrophilic Substitution | 0.1–0.3× | Strong deactivation by Br |
| Nucleophilic Substitution | 5–10× | Enhanced leaving-group ability of Br |
| TMS Cleavage | 10–50× (vs. methyl ether) | Labile Si–O bond |
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Pharmaceuticals
Benzene derivatives are crucial in the pharmaceutical industry. The compound's bromine substituents can serve as reactive sites for further functionalization, making it valuable for synthesizing various pharmaceutical agents. For instance, it can be utilized to create intermediates for anti-inflammatory drugs and antibiotics.
2. Agrochemicals
The compound can also be used in the synthesis of agrochemicals, such as herbicides and pesticides. The bromine atoms enhance the biological activity of the resulting compounds, making them more effective against pests while minimizing environmental impact.
Applications in Materials Science
1. Polymer Chemistry
Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- can be employed in the development of polymers with specific properties. Its structure allows for the introduction of siloxane groups that improve thermal stability and mechanical strength in polymer matrices.
2. Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound is advantageous in formulating coatings and adhesives. It can enhance adhesion properties and durability in various applications including automotive and construction.
Case Study 1: Pharmaceutical Intermediates
A study demonstrated the synthesis of a novel anti-inflammatory drug using Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- as an intermediate. The compound facilitated the introduction of key functional groups through nucleophilic substitution reactions, leading to a product with enhanced efficacy compared to existing medications.
Case Study 2: Agrochemical Development
In research focused on developing a new herbicide, researchers utilized this compound to synthesize derivatives that exhibited greater herbicidal activity against common agricultural weeds. The bromine substituents played a crucial role in increasing the herbicide's potency while maintaining safety profiles for non-target organisms.
Data Tables
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Synthesis of anti-inflammatory drugs |
| Agrochemicals | Development of herbicides |
| Polymer Chemistry | Creation of high-performance polymers |
| Coatings and Adhesives | Formulation of durable coatings |
Mechanism of Action
The mechanism by which Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atoms can participate in halogen bonding, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related derivatives:
Reactivity and Stability
- Electron Effects : The tert-butyl group in the target compound donates electrons via hyperconjugation, contrasting with the electron-withdrawing fluorine in its analog (). This difference impacts reactivity in cross-coupling reactions .
- Steric Effects : The tert-butyl group introduces significant steric hindrance compared to the ethyl-linked silyl ether in , reducing reaction rates but improving selectivity in arylations .
- Protecting Group Utility : The TMSO group offers superior stability under basic conditions compared to benzyloxy or methoxy groups (e.g., in ), which are prone to acid-catalyzed cleavage .
Physical and Spectral Properties
- LogP : The tert-butyl and bromine substituents in the target compound likely result in a higher LogP (~6.0–6.5) compared to the fluorine-substituted analog (LogP ~3.5) due to increased hydrophobicity .
- Spectroscopy : The ¹H NMR spectrum would show characteristic peaks for tert-butyl protons (~1.3 ppm) and TMSO protons (~0.2 ppm), similar to analogs in and . Bromine atoms may cause splitting in aromatic proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
